molecular formula C20H16ClN3O5S B6030585 2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide

2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide

Cat. No. B6030585
M. Wt: 445.9 g/mol
InChI Key: MCMBGYDASWJWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of sulfonylureas and is known for its biological activity against cancer cells.

Mechanism of Action

The precise mechanism of action of 2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide in lab experiments is its potential as a cancer treatment. The compound has been extensively studied and has shown promising results in inhibiting cancer cell growth and inducing apoptosis. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its use in clinical applications.

Future Directions

There are several future directions for the study of 2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide. One direction is to further investigate its potential as a cancer treatment. This could involve studying its effectiveness in combination with other cancer treatments or exploring its use in different types of cancer. Another direction is to investigate its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease. Finally, future studies could focus on developing less toxic derivatives of the compound that may be more suitable for clinical use.

Synthesis Methods

The synthesis of 2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The resulting compound is then reacted with 4-aminobenzenesulfonamide to form 4-nitro-N-(4-sulfamoylphenyl)benzamide. Finally, the compound is reacted with 4-methylbenzenesulfonyl chloride and chloroacetyl chloride to form this compound.

Scientific Research Applications

2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells. The compound has also been studied for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease.

properties

IUPAC Name

2-chloro-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5S/c1-13-2-9-17(10-3-13)30(28,29)23-15-6-4-14(5-7-15)22-20(25)18-11-8-16(24(26)27)12-19(18)21/h2-12,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMBGYDASWJWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.